1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a common structure in medicinal chemistry, and is substituted with a chloromethoxyphenyl group and an oxadiazole moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps:
Formation of the 3-chloro-4-methoxyphenylacetyl intermediate: This can be achieved through the acylation of 3-chloro-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an isocyanate under reflux conditions.
Coupling of intermediates: The final step involves coupling the 3-chloro-4-methoxyphenylacetyl intermediate with the oxadiazole intermediate in the presence of a base such as sodium hydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- **1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Uniqueness
1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to the presence of the isopropyl group on the oxadiazole ring, which may confer distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3/c1-13(2)20-22-18(27-23-20)11-14-6-8-24(9-7-14)19(25)12-15-4-5-17(26-3)16(21)10-15/h4-5,10,13-14H,6-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQRJNEEJLJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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